4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile
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Overview
Description
4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound features a unique structure with a piperazine ring substituted with a methylnaphthalene moiety and a dimethyl nicotinonitrile core
Mechanism of Action
Target of Action
The primary targets of 4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile are currently unknown. This compound is structurally related to piperazine, a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states .
Mode of Action
Based on its structural similarity to piperazine derivatives, it may interact with its targets in a similar manner .
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable alkylating agent.
Attachment of the Methylnaphthalene Moiety: The piperazine intermediate is then reacted with 2-methylnaphthalene under Friedel-Crafts alkylation conditions to attach the methylnaphthalene group.
Formation of the Nicotinonitrile Core: The final step involves the reaction of the substituted piperazine with 4,6-dimethyl-2-chloronicotinonitrile under nucleophilic substitution conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(4-(phenylmethyl)piperazin-1-yl)nicotinonitrile
- 4,6-Dimethyl-2-(4-(benzyl)piperazin-1-yl)nicotinonitrile
- 4,6-Dimethyl-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)nicotinonitrile
Uniqueness
4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile is unique due to the presence of the methylnaphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4,6-dimethyl-2-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4/c1-17-8-9-20-6-4-5-7-21(20)23(17)16-27-10-12-28(13-11-27)24-22(15-25)18(2)14-19(3)26-24/h4-9,14H,10-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDCIQGGRQMVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=C(C(=CC(=N4)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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